Pphpc

描述

Synthesis Analysis

The synthesis of PPPs and derivatives, such as poly(tetrahydropyrene) (PTHPy), involves polycondensation reactions starting from monomers like 2,7-dibromo-4,9-di-n-octyl-4,5,9,10-tetrahydropyrene. These reactions yield polymers that are soluble in common organic solvents, demonstrating a regular structure without inducing torsion about the aryl-aryl single bonds (Kreyenschmidt, Uckert, & Müllen, 1995). Additionally, soluble low molecular weight PPPs have been synthesized via Suzuki coupling, allowing for the separation into monodisperse fractions and analysis of their optical properties (Remmers, Müller, Martin, Räder, & Köhler, 1999).

Molecular Structure Analysis

The molecular structure of PPPs and derivatives like PTHPy is characterized by a regular structure with repeating units. For instance, PTHPy exhibits a monomodal molecular weight distribution with an average degree of polymerization indicating a regular structure. NMR and fluorescence spectrum analysis reveal the structural integrity and potential for light-emitting applications (Kreyenschmidt, Uckert, & Müllen, 1995).

Chemical Reactions and Properties

PPPs undergo various chemical reactions, including polycondensation and Suzuki coupling, to synthesize monodisperse fractions with specific properties. These reactions contribute to the diversity of PPPs and enable the tuning of their optical properties through the synthesis process (Remmers, Müller, Martin, Räder, & Köhler, 1999).

Physical Properties Analysis

PPPs are notable for their solubility in common organic solvents, high degree of polymerization, and stability. Their physical properties, such as molecular weight distribution and solubility, are crucial for their processing and application in devices. The fluorescence properties of PPPs, showing emission maxima shifts between solution and film states, highlight their potential for photonic applications (Kreyenschmidt, Uckert, & Müllen, 1995).

Chemical Properties Analysis

The chemical properties of PPPs, such as their optical absorption, emission spectra, and effective conjugation lengths, are key to understanding their utility in electronic and photonic devices. These properties can be finely tuned through the synthesis process, allowing for the design of materials with specific characteristics for targeted applications (Remmers, Müller, Martin, Räder, & Köhler, 1999).

科学研究应用

空间智能体模型:PPHPC被用作研究空间智能体模型的概念模型。这包括为教程提供基础,研究统计比较策略,并比较不同的实现 (Fachada, 2015)。

材料科学:PPHPC,作为聚丙烯碳酸酯,作为环氧树脂的增韧剂,提高其拉伸强度和断裂韧性,而不影响延展性 (Huang et al., 1997)。

光遗传学:涉及Pphpc的BphP1-Q-PAS1对允许近红外光控制的转录调控系统和多组分系统中的三向蛋白靶向 (Redchuk et al., 2017)。

建筑与工程:在高性能混凝土中以0.2%的PPHPC形式引入聚丙烯纤维可以改善材料的内部连接性,并在高温后减少微观结构的恶化,特别是在高性能混凝土中 (Fan, Du, & Shi, 2020)。

高性能计算:高性能计算(HPC)建模和仿真技术,以及大数据分析,在科学领域广泛应用于基础问题和新发现 (Skordas, 2019)。

环境科学:地热热泵和渗透性铺装系统(PPS)与PPHPC的结合可以提供高效稳定的污染物去除效率,并具有良好的能源效率比 (Tota-Maharaj, Grabowiecki, & Scholz, 2009)。

化学工程:GHPC对去除水溶液中的双氯芬酸钠具有优越的吸附性能,适用于处理含有制药品和个人护理产品的废水 (Youssef et al., 2020)。

整合人类蛋白质相互作用网络:IHP-PING工具利用基于Pphpc的资源生成整合的人类蛋白质相互作用网络,增强蛋白质相互作用(PPI)映射的覆盖范围和信心度 (Mazandu et al., 2020)。

属性

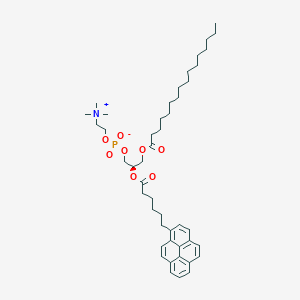

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(6-pyren-1-ylhexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3/t41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSSRHTYLXAJFX-VQJSHJPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H68NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908531 | |

| Record name | 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pphpc | |

CAS RN |

103625-33-8 | |

| Record name | 1-Palmitoyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

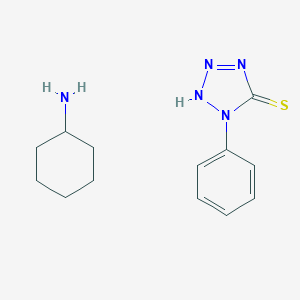

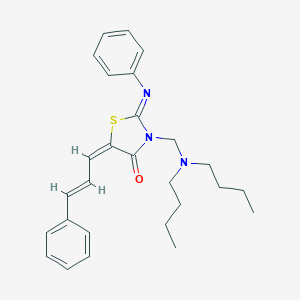

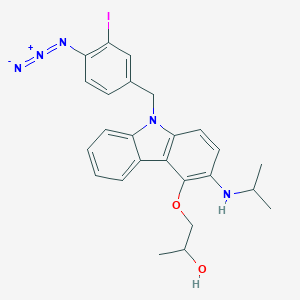

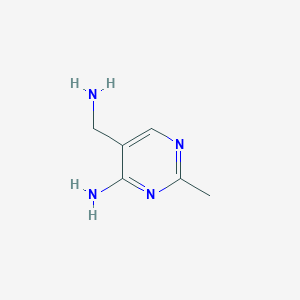

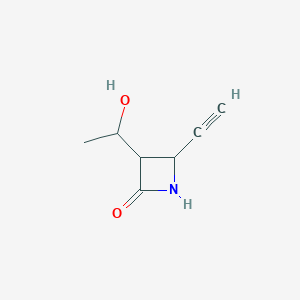

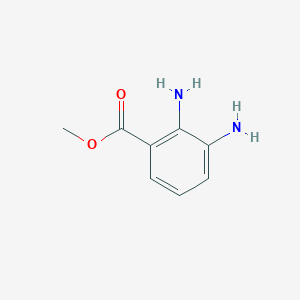

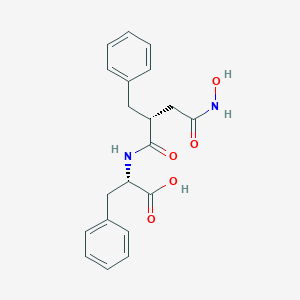

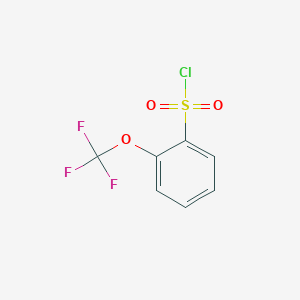

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。